molecular formula C6H9N3O2 B14427903 2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol CAS No. 83812-33-3

2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol

Cat. No.: B14427903
CAS No.: 83812-33-3
M. Wt: 155.15 g/mol
InChI Key: JPXBFZLOQMHCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of amidines and β-ketoesters: This method involves the reaction of an amidine with a β-ketoester under acidic or basic conditions to form the pyrimidine ring.

    Reaction Conditions: The reaction may require heating and the use of solvents such as ethanol or methanol. Catalysts like acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for nucleic acid analogs.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-6-methylpyrimidine: A closely related compound with similar structural features.

    4-Methoxy-6-methylpyrimidine: Another pyrimidine derivative with comparable properties.

Uniqueness

2-Imino-4-methoxy-6-methylpyrimidin-1(2H)-ol is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields

Properties

CAS No.

83812-33-3

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1-hydroxy-4-methoxy-6-methylpyrimidin-2-imine

InChI

InChI=1S/C6H9N3O2/c1-4-3-5(11-2)8-6(7)9(4)10/h3,7,10H,1-2H3

InChI Key

JPXBFZLOQMHCJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N)N1O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.